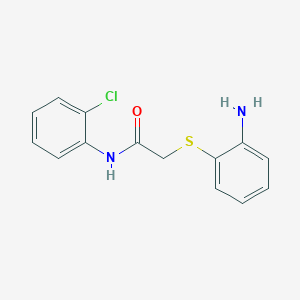

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide

Description

BenchChem offers high-quality 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-aminophenyl)sulfanyl-N-(2-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWHGWZWZUUUBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC(=O)NC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360710 |

Source

|

| Record name | 2-[(2-Aminophenyl)sulfanyl]-N-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436094-41-6 |

Source

|

| Record name | 2-[(2-Aminophenyl)sulfanyl]-N-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide

Foreword: The Imperative of Unambiguous Structure Verification in Drug Discovery

In the landscape of modern drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is not merely a procedural step but the very bedrock of its journey from a laboratory curiosity to a potential therapeutic agent. The biological activity, pharmacokinetic profile, and toxicological properties of a compound are intrinsically linked to its molecular architecture. Any ambiguity in the structure can lead to misinterpretation of biological data, wasted resources, and ultimately, the failure of promising drug candidates. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the structural elucidation of a novel compound, 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide, a molecule of interest due to its scaffold's presence in various biologically active compounds. The principles and methodologies detailed herein are designed to be broadly applicable, serving as a robust template for the characterization of other novel small molecules.

Strategic Approach to Structure Elucidation

The causality behind this multi-pronged approach is to create a self-validating system of evidence. Mass spectrometry will provide the molecular weight and elemental composition. Infrared spectroscopy will identify the key functional groups present. Nuclear magnetic resonance spectroscopy will map out the carbon-hydrogen framework and the connectivity of the atoms. Finally, single-crystal X-ray diffraction, the gold standard in structure determination, will provide an unambiguous three-dimensional model of the molecule.

Figure 1: A comprehensive workflow for the structure elucidation of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide.

Proposed Synthesis and Purification

The synthesis of the target molecule, while not explicitly reported in the literature, can be logically devised based on well-established nucleophilic substitution reactions. The proposed synthesis involves the reaction of 2-aminothiophenol with 2-chloro-N-(2-chlorophenyl)acetamide.

Synthetic Rationale

The thiol group (-SH) of 2-aminothiophenol is a potent nucleophile that can readily displace the chlorine atom from the α-carbon of 2-chloro-N-(2-chlorophenyl)acetamide. The reaction is typically carried out in the presence of a mild base to deprotonate the thiol, thereby increasing its nucleophilicity, and to neutralize the HCl byproduct.

Detailed Experimental Protocol

Materials:

-

2-aminothiophenol

-

2-chloro-N-(2-chlorophenyl)acetamide

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetonitrile or Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-aminothiophenol (1.0 eq) in acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiolate anion.

-

Add a solution of 2-chloro-N-(2-chlorophenyl)acetamide (1.0 eq) in acetonitrile (10 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide.

Spectroscopic Characterization

The purified compound is then subjected to a battery of spectroscopic analyses to confirm its identity and structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the synthesized compound.

Expected Data: The molecular formula of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide is C₁₄H₁₂ClN₂OS. The expected monoisotopic mass can be calculated and compared with the experimental value.

| Parameter | Predicted Value |

| Molecular Formula | C₁₄H₁₂ClN₂OS |

| Monoisotopic Mass | 291.0386 (for ³⁵Cl) and 293.0357 (for ³⁷Cl) |

| Expected [M+H]⁺ | 292.0464 (for ³⁵Cl) and 294.0435 (for ³⁷Cl) |

| Isotopic Pattern | A characteristic ~3:1 ratio for the M and M+2 peaks due to the presence of chlorine. |

The fragmentation pattern in the MS/MS spectrum is also predicted to show characteristic losses, such as the cleavage of the amide bond and the C-S bond.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.

Expected Characteristic Peaks:

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching (asymmetric & symmetric) | 3450 - 3300[1] |

| N-H (Amide) | Stretching | 3300 - 3100[2] |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Amide) | Stretching (Amide I band) | 1680 - 1630[2] |

| N-H (Amide) | Bending (Amide II band) | 1640 - 1550 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N (Amine/Amide) | Stretching | 1350 - 1200 |

| C-S | Stretching | 700 - 600 |

| C-Cl | Stretching | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) will be employed.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | singlet | 1H | Amide N-H |

| ~7.0 - 8.0 | multiplet | 8H | Aromatic protons |

| ~5.0 - 5.5 | singlet | 2H | Amine NH₂ |

| ~3.8 - 4.2 | singlet | 2H | Methylene (-S-CH₂-C=O) |

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | Amide carbonyl (C=O) |

| ~110 - 150 | Aromatic carbons |

| ~35 - 40 | Methylene carbon (-S-CH₂-C=O) |

Single-Crystal X-ray Diffraction

The definitive proof of structure is obtained through single-crystal X-ray diffraction. This technique provides the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

Crystal Growth

Growing high-quality single crystals is often the most challenging step. Several methods can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) is allowed to evaporate slowly in a dust-free environment.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution induces crystallization.

-

Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The resulting data is then processed and the structure is solved and refined using specialized software. The final output is a three-dimensional model of the molecule with precise atomic coordinates.

Figure 2: A streamlined workflow for single-crystal X-ray diffraction analysis.

Conclusion: A Framework for Confidence in Chemical Identity

The comprehensive approach detailed in this guide, integrating rational synthesis with a suite of powerful analytical techniques, provides a robust framework for the unambiguous structure elucidation of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide. By systematically gathering and correlating data from mass spectrometry, IR spectroscopy, and multi-dimensional NMR, a high degree of confidence in the proposed structure can be achieved. The final, definitive confirmation through single-crystal X-ray diffraction leaves no room for ambiguity. This rigorous, evidence-based methodology is indispensable in the field of drug discovery, ensuring that all subsequent biological and pharmacological studies are based on a solid and accurately defined chemical foundation.

References

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link][2]

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide

This guide provides a comprehensive technical overview of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide, a molecule of interest in contemporary medicinal chemistry. As drug discovery pipelines increasingly focus on novel scaffolds, a thorough understanding of the physicochemical properties, synthetic routes, and potential biological activities of emerging compound classes is paramount for researchers, scientists, and drug development professionals. This document synthesizes the available data to offer a foundational understanding of this particular 2-aminophenylthioacetamide derivative, contextualizing its significance within the broader landscape of pharmacologically active acetamides.

Molecular Identity and Physicochemical Characteristics

At the core of any chemical investigation lies a precise understanding of the molecule's fundamental properties. 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide is identified by the Chemical Abstracts Service (CAS) number 436094-41-6 .[1] Its molecular structure, comprising a 2-aminophenylthio moiety linked to an N-(2-chlorophenyl)acetamide core, is a unique amalgamation of functionalities known to impart diverse biological effects.

| Property | Value | Source |

| CAS Number | 436094-41-6 | [1] |

| Molecular Formula | C₁₄H₁₃ClN₂OS | [1] |

| Molecular Weight | 292.79 g/mol | [1] |

| IUPAC Name | 2-((2-aminophenyl)thio)-N-(2-chlorophenyl)acetamide | N/A |

| MDL Number | MFCD02152542 | [1] |

| Hazard Statement | Irritant. May cause an allergic skin reaction (H317) and serious eye irritation (H319). | [1] |

Strategic Synthesis and Mechanistic Considerations

The synthesis of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide, while not explicitly detailed in published literature, can be logically deduced from established synthetic methodologies for analogous compounds. The most plausible and efficient synthetic route involves a nucleophilic substitution reaction between 2-aminothiophenol and a suitable N-substituted 2-chloroacetamide. This approach is favored for its high yields and the ready availability of starting materials.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into simpler, commercially available precursors. The key disconnection lies at the sulfide linkage, suggesting 2-aminothiophenol and 2-chloro-N-(2-chlorophenyl)acetamide as the primary synthons.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The forward synthesis would proceed as follows:

Step 1: Synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide

This intermediate is synthesized via the acylation of 2-chloroaniline with chloroacetyl chloride.[2] The reaction is typically carried out in the presence of a mild base, such as sodium acetate, in an appropriate solvent like glacial acetic acid to neutralize the hydrogen chloride byproduct.[2]

Step 2: Nucleophilic Substitution

The key bond-forming step involves the reaction of 2-aminothiophenol with the synthesized 2-chloro-N-(2-chlorophenyl)acetamide. The thiol group of 2-aminothiophenol acts as a potent nucleophile, displacing the chloride from the acetamide derivative. This reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, and may be facilitated by a non-nucleophilic base like potassium carbonate or triethylamine to scavenge the liberated proton from the thiol.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol (Hypothetical):

-

Synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide: To a stirred solution of 2-chloroaniline (1.0 eq) and sodium acetate (1.2 eq) in glacial acetic acid at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography. Upon completion, pour the reaction mixture into ice-cold water. Collect the precipitate by filtration, wash with water, and dry to yield the crude product, which can be purified by recrystallization.[2]

-

Synthesis of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide: To a solution of 2-aminothiophenol (1.0 eq) and potassium carbonate (1.5 eq) in DMF, add a solution of 2-chloro-N-(2-chlorophenyl)acetamide (1.0 eq) in DMF. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.

-

¹H NMR: The spectrum would be complex, with distinct aromatic proton signals for the two substituted benzene rings. Key signals would include a singlet for the methylene protons of the acetamide group, a broad singlet for the amine protons, and a singlet for the amide proton.

-

¹³C NMR: The spectrum would show signals for all 14 carbon atoms, with the carbonyl carbon of the amide appearing downfield.

-

IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations for the primary amine and the secondary amide, a strong C=O stretching vibration for the amide carbonyl, and C-S stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (292.79 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine and sulfur.

Potential Biological Activity and Therapeutic Relevance

The structural motifs present in 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide suggest a high potential for biological activity. The acetamide scaffold is a well-established pharmacophore found in a wide range of therapeutic agents.[3] Furthermore, the 2-aminothiophene and related 2-aminophenylthio moieties are known to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4]

The presence of a chlorinated phenyl ring can significantly influence the compound's lipophilicity and metabolic stability, potentially enhancing its drug-like properties. The amino group can participate in crucial hydrogen bonding interactions with biological targets. Based on the activities of structurally related compounds, this molecule could be a candidate for investigation in the following therapeutic areas:

-

Anticancer: Many sulfur-containing heterocyclic compounds exhibit cytotoxic effects against various cancer cell lines.

-

Antimicrobial: The combination of the acetamide and aminophenylthio groups may confer activity against a range of bacterial and fungal pathogens.

-

Anti-inflammatory: Certain acetamide derivatives are known to inhibit inflammatory pathways.

Further research, including in vitro and in vivo biological assays, is necessary to elucidate the specific pharmacological profile of this compound.

Conclusion and Future Directions

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its known properties and a logical framework for its synthesis and characterization. The lack of extensive experimental data highlights a clear opportunity for further research. Future studies should focus on the development and optimization of a robust synthetic protocol, full spectroscopic characterization, and a thorough investigation of its biological activities. Such efforts will be crucial in determining the therapeutic potential of this and related compounds, contributing to the ever-expanding arsenal of novel drug candidates.

References

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. Available from: [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed. Available from: [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - Archives of Pharmacy Practice. Available from: [Link]

Sources

- 1. Chemical analysis and biological activity of the essential oils of two endemic Soqotri Commiphora species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archivepp.com [archivepp.com]

- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide

An In-depth Technical Guide to the

Introduction

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide is a multifaceted molecule that stands at the intersection of several key pharmacophores. The acetamide moiety is a common feature in numerous therapeutic agents, known for its role in cyclooxygenase (COX) enzyme inhibition and as a scaffold in antiviral and anti-inflammatory drugs.[1] Furthermore, the incorporation of a sulfur linkage and an aminophenyl group introduces structural motifs prevalent in compounds with a wide array of biological activities, including the development of benzothiazoles and other heterocyclic systems of medicinal interest.[2][3]

This guide provides a comprehensive, two-step synthetic pathway to 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide, designed for researchers and professionals in drug development. The narrative emphasizes the rationale behind procedural choices, ensuring that the protocol is not merely a series of steps but a self-validating scientific method. We will first detail the synthesis of the key intermediate, 2-chloro-N-(2-chlorophenyl)-acetamide, followed by its subsequent reaction with 2-aminothiophenol to yield the target compound.

Overall Synthetic Pathway

The synthesis is logically structured in two primary stages:

-

Acylation: The synthesis of the chloroacetamide intermediate via the reaction of 2-chloroaniline with chloroacetyl chloride.

-

Nucleophilic Substitution: The formation of the target molecule through the reaction of the chloroacetamide intermediate with 2-aminothiophenol.

Caption: Overall two-step synthesis pathway for the target compound.

Part 1: Synthesis of 2-chloro-N-(2-chlorophenyl)-acetamide (Intermediate)

Principle of the Reaction

This step involves the N-acylation of 2-chloroaniline with chloroacetyl chloride. The reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the aniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or potassium hydroxide, is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting aniline.[4][5]

Experimental Protocol

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroaniline (0.10 mol) and triethylamine (0.12 mol) in 100 mL of a suitable anhydrous solvent such as chloroform or dichloromethane.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control the exothermic nature of the acylation reaction.

-

Addition of Acylating Agent: Add chloroacetyl chloride (0.11 mol) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[4]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 1M HCl, and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-N-(2-chlorophenyl)-acetamide as a crystalline solid.[4]

Reagent Data Table

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Equivalents |

| 2-Chloroaniline | 127.57 | 0.10 | 12.76 g | 1.0 |

| Chloroacetyl Chloride | 112.94 | 0.11 | 7.7 mL | 1.1 |

| Triethylamine | 101.19 | 0.12 | 16.7 mL | 1.2 |

| Chloroform | - | - | 100 mL | - |

Part 2:

Principle of the Reaction

This step is a nucleophilic substitution reaction where the thiolate anion of 2-aminothiophenol displaces the chloride ion from the α-carbon of the previously synthesized 2-chloro-N-(2-chlorophenyl)-acetamide. A base, typically potassium hydroxide, is used to deprotonate the thiol group (-SH) of 2-aminothiophenol, forming a more potent thiolate nucleophile (-S⁻). This enhances the rate and efficiency of the substitution.[1][6]

Experimental Protocol

-

Reagent Setup: In a 250 mL round-bottom flask, dissolve 2-aminothiophenol (0.05 mol) and potassium hydroxide (0.06 mol) in 80 mL of a suitable solvent like 1,4-dioxane or ethanol.

-

Addition of Intermediate: To this solution, add 2-chloro-N-(2-chlorophenyl)-acetamide (0.05 mol), synthesized in Part 1, in one portion.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction should be monitored by TLC.[1][6]

-

Precipitation: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water with stirring.[1][6]

-

Isolation: Collect the resulting precipitate by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.

-

Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol to afford the final product, 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide.

Reagent Data Table

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass | Equivalents |

| 2-chloro-N-(2-chlorophenyl)-acetamide | 206.06 | 0.05 | 10.30 g | 1.0 |

| 2-Aminothiophenol | 125.19 | 0.05 | 6.26 g | 1.0 |

| Potassium Hydroxide | 56.11 | 0.06 | 3.37 g | 1.2 |

| 1,4-Dioxane | - | - | 80 mL | - |

Characterization of the Final Product

The identity and purity of the synthesized 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide (CAS No: 436094-41-6) can be confirmed using standard analytical techniques.[7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons, a broad singlet for the amine (-NH₂) protons, a singlet for the amide (-NH-) proton, and a series of multiplets in the aromatic region corresponding to the protons on the two distinct phenyl rings.[1][8]

-

FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine and secondary amide, a strong C=O stretching vibration for the amide carbonyl group, and C-N stretching bands.[9]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the title compound (C₁₄H₁₃ClN₂OS), which is 292.78 g/mol .

-

Elemental Analysis: The calculated elemental composition should align with the experimentally determined values. (Calculated for C₁₄H₁₃ClN₂OS: C, 57.43%; H, 4.48%; N, 9.57%; S, 10.95%).[10]

Caption: Detailed experimental workflow for synthesis and characterization.

Safety and Handling

-

Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It must be handled with extreme care in a well-ventilated chemical fume hood.

-

2-Aminothiophenol is toxic upon inhalation and skin contact and has a strong, unpleasant odor. All manipulations should be performed in a fume hood.

-

2-Chloroaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory throughout the procedure.

References

-

Elgemeie, G. H., Mohamed-Ezzat, A., & Ali, R. M. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCrData, 9(3). [Link]

-

Elgemeie, G. H., Mohamed-Ezzat, A., & Ali, R. M. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E80, 416-420. [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]

-

Elgemeie, G. H., Mohamed-Ezzat, A., & Ali, R. M. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCrData, 9(3). [Link]

-

Ahmad, S., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 5(3), 1837-1875. [Link]

-

Opradə, M. I., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2589. [Link]

-

Rojas-Rozas, G. L., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(12), 2828. [Link]

-

PubChem. (n.d.). 2-(2-Chlorophenyl)acetamide. Retrieved from [Link]

-

Badgujar, D. M., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 125-129. [Link]

-

ResearchGate. (2019). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. International Journal of ChemTech Research, 10(4), 89-96. [Link]

-

Karame, I., et al. (2019). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 70(4), 291-301. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. mdpi.com [mdpi.com]

- 3. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) | MDPI [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 436094-41-6 Cas No. | 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide | Matrix Scientific [matrixscientific.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. ijpsr.info [ijpsr.info]

- 10. N-(2-aminophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide [chemicalbook.com]

Biological activity of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide

An In-Depth Technical Guide to the Biological Activity of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide

This guide provides a comprehensive technical overview of the potential biological activities of the compound 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide. Drawing upon evidence from structurally related molecules, this document outlines a strategic approach for researchers, scientists, and drug development professionals to systematically investigate its therapeutic potential. The proposed methodologies are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction to 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide (CAS No: 436094-41-6) is a synthetic organic compound featuring a core acetamide structure.[1] The molecule incorporates a 2-aminophenylsulfanyl group and an N-(2-chloro-phenyl) moiety. This unique combination of functional groups suggests a high potential for diverse biological activities, as derivatives of acetamide are known to possess a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4] The presence of a sulfur-containing group and a halogenated phenyl ring further enhances the likelihood of significant bioactivity.[4][5]

Chemical Structure:

-

Molecular Formula: C₁₄H₁₃ClN₂OS

-

Molecular Weight: 292.79 g/mol

-

Key Features:

-

Acetamide Core: A common scaffold in many pharmacologically active compounds.[4]

-

2-Aminophenylsulfanyl Group: The amino group can participate in hydrogen bonding, while the sulfur atom can engage in various biological interactions.[2]

-

N-(2-chloro-phenyl) Moiety: The chloro-substitution can influence the compound's lipophilicity and binding affinity to target proteins.[6]

-

Postulated Biological Activities and Mechanistic Insights

Based on the biological activities of structurally analogous compounds, we can hypothesize three primary areas of investigation for 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide: anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Potential

Numerous acetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][7][8] For instance, N-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)acetamide has shown the ability to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspases.[5] Similarly, novel phenoxyacetamide derivatives have been identified as potent apoptotic inducers in liver cancer cells.[7][9]

Hypothesized Mechanism of Action: The presence of the aminophenylsulfanyl and chloro-phenyl groups in the topic compound may enable it to interact with key signaling pathways involved in cancer cell proliferation and survival. A plausible mechanism involves the induction of apoptosis through the intrinsic or extrinsic pathways, potentially by inhibiting anti-apoptotic proteins or activating pro-apoptotic ones.

Anti-inflammatory Activity

Acetamide derivatives have been investigated for their anti-inflammatory properties.[3][10][11] A structurally related compound, N-(2-thiolethyl)-2-{2-[N'-(2,6-dichlorophenyl)amino]phenyl}acetamide, has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in an ischemia-reperfusion injury model.[12] This suggests a potential role in modulating inflammatory responses.

Hypothesized Mechanism of Action: The compound may exert its anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, or by downregulating the expression of pro-inflammatory cytokines through the modulation of signaling pathways like NF-κB.[13][14]

Antimicrobial Activity

The acetamide scaffold is present in various antimicrobial agents.[4][15] Studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] The lipophilicity conferred by halogenated phenyl rings is believed to facilitate passage through microbial cell membranes.[6]

Hypothesized Mechanism of Action: The compound may disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication. The combination of the lipophilic chloro-phenyl group and the reactive aminophenylsulfanyl moiety could contribute to its antimicrobial efficacy.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a systematic series of in vitro and in vivo experiments should be conducted.

Synthesis of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide

A plausible synthetic route can be adapted from methods used for similar compounds.[16][17][18]

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol and triethylamine in a suitable solvent like chloroform.

-

Cooling: Cool the mixture to 0-5°C in an ice bath.

-

Addition of Chloroacetyl Chloride: Add 2-chloro-N-(2-chlorophenyl)acetamide dropwise to the cooled mixture while maintaining the temperature below 20°C.

-

Reaction Monitoring: Stir the reaction mixture for 1-2 hours and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, wash the mixture with water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the resulting solid from a suitable solvent like ethanol to obtain the pure product.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay will determine the compound's potential as an anticancer agent.[19]

Step-by-Step Protocol:

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO and dilute it to various concentrations in the culture medium. Treat the cells with these concentrations for 48 hours.

-

MTT Incubation: Add 20 µL of a 5 mg/mL solution of MTT to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

| Parameter | Description |

| Cell Lines | MCF-7 (Breast), A549 (Lung), HCT116 (Colon), PC-3 (Prostate) |

| Positive Control | Doxorubicin |

| Vehicle Control | DMSO (concentration not exceeding 0.5%) |

| Incubation Time | 48 hours |

| Endpoint | Cell Viability (measured by MTT reduction) |

In Vitro Anti-inflammatory Activity (NO Assay)

This assay will assess the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[10][20]

Step-by-Step Protocol:

-

Cell Culture: Culture murine macrophage cell line J774.A1 in DMEM with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of the compound that inhibits 50% of NO production (IC₅₀).

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.[21]

Step-by-Step Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth media.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

| Microorganism | Gram Stain | Type |

| Staphylococcus aureus | Positive | Bacterium |

| Escherichia coli | Negative | Bacterium |

| Candida albicans | N/A | Fungus |

Conclusion and Future Directions

The structural features of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide strongly suggest its potential as a biologically active compound with possible anticancer, anti-inflammatory, and antimicrobial properties. The experimental framework outlined in this guide provides a robust and scientifically sound approach to systematically evaluate these activities. Positive results from these in vitro studies would warrant further investigation into the specific molecular targets and mechanisms of action, followed by preclinical in vivo studies to assess efficacy and safety. This compound represents a promising lead for the development of novel therapeutic agents.

References

- PubMed. Effects of the novel non-steroidal anti-inflammatory compound [N-(2-thiolethyl)-2-{2-[N'-(2,6-dichlorophenyl) amino] phenyl}acetamide on cytokines and apoptosis in ischaemic rat brain. Available from: https://pubmed.ncbi.nlm.nih.gov/16401931/

-

National Institutes of Health. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Available from: [Link]

-

PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Available from: [Link]

-

National Institutes of Health. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Available from: [Link]

-

PubMed. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Available from: [Link]

-

IUCr Journals. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Available from: [Link]

-

MDPI. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Available from: [Link]

-

ResearchGate. Structural Properties and Anti-Inflammatory Activity of Acetamide Thiazole Derivatives: Density Functional Theory and Schrödinger Suites. Available from: [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

-

National Institutes of Health. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]

-

ResearchGate. (PDF) Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. Available from: [Link]

-

National Institutes of Health. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Available from: [Link]

-

Oriental Journal of Chemistry. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Available from: [Link]

-

MDPI. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Available from: [Link]

-

ResearchGate. (PDF) Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. Available from: [Link]

-

Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link]

-

PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available from: [Link]

-

PubMed. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Available from: [Link]

-

ResearchGate. (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]

-

National Institutes of Health. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Available from: [Link]

-

Zenodo. Studies on Acetamide Derivatives. Part-II. Preparation, Antimicrobial and Anthelmintic Activity of N-Arylaminoacetylbenzimidazole/ sulphadiazine or sulphamethazine and N-Arylbenzimidazol-1-yl/sulphadiazin-4-yl or sulphamethazin-4-yl/ acetamides. Available from: [Link]

-

PubMed. Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. Available from: [Link]

-

JOCPR. Microbial studies of N-chloro aryl acetamide substituted thaizole and 2,4- thazolidinedione derivatives. Available from: [Link]

-

ResearchGate. Antibacterial activity of N-chloro aryl acetamide derivatives. Available from: [Link]

-

MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]

-

National Institutes of Health. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Available from: [Link]

-

National Institutes of Health. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Available from: [Link]

-

National Institutes of Health. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available from: [Link]

-

National Institutes of Health. 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide. Available from: [Link]

-

PubMed. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available from: [Link]

-

PubMed. In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. Available from: [Link]

-

National Institutes of Health. 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available from: [Link]

-

PubChem. 2-amino-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Available from: [Link]

Sources

- 1. 436094-41-6 Cas No. | 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide | Matrix Scientific [matrixscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. benchchem.com [benchchem.com]

- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the novel non-steroidal anti-inflammatory compound [N-(2-thiolethyl)-2- {2- [N'- (2,6- dichlorophenyl) amino] phenyl}acetamide on cytokines and apoptosis in ischaemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. zenodo.org [zenodo.org]

- 16. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. prepchem.com [prepchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide and its Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of biologically active compounds. Within this broad class, derivatives of 2-(2-Amino-phenylsulfanyl)-N-(aryl)-acetamide represent a promising, yet relatively underexplored, chemical space. This technical guide provides a comprehensive overview of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide (CAS 436094-41-6), a representative member of this family. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogs to postulate its chemical properties, plausible synthetic routes, and potential biological activities. By examining the structure-activity relationships of similar compounds, we aim to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound class in areas such as oncology, infectious diseases, and neurology.

Introduction: The Versatility of the Acetamide Moiety

Acetamide derivatives are integral structural motifs in a vast array of natural products and synthetic pharmaceuticals.[1] Their prevalence stems from the chemical stability of the amide bond and its ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets.[2] Modifications of the N-aryl and the acetyl substituents have given rise to compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer effects.[1]

The subject of this guide, 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide, combines several key pharmacophoric features:

-

A 2-Aminophenylsulfanyl Group: The presence of an aniline moiety attached to a sulfur atom suggests potential for diverse chemical reactions and biological interactions. The amino group can act as a hydrogen bond donor and a site for further functionalization.

-

An N-(2-chloro-phenyl)-acetamide Moiety: The N-arylacetamide core is a well-established pharmacophore. The chloro-substitution on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.[3]

This guide will delve into the synthesis, characterization, and potential biological landscape of this compound, drawing parallels from structurally related molecules to illuminate its therapeutic promise.

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic strategy would involve a two-step process, starting from 2-aminothiophenol and 2-chloro-N-(2-chlorophenyl)acetamide.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar acetamide derivatives.[4][5]

Step 1: Synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide

-

To a solution of 2-chloroaniline (1 equivalent) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in an appropriate solvent like acetonitrile, chloroacetyl chloride (1.2 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to yield 2-chloro-N-(2-chlorophenyl)acetamide.

Step 2: Synthesis of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide

-

A mixture of 2-aminothiophenol (1 equivalent), 2-chloro-N-(2-chlorophenyl)acetamide (1 equivalent), and a base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like acetonitrile is heated to reflux.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and the solvent is evaporated.

-

The crude product is then purified by column chromatography on silica gel to afford the final product, 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide.

Characterization Techniques

The structural confirmation of the synthesized compound would be achieved through a combination of standard spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.[6]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide group.

-

Elemental Analysis: Determines the percentage composition of elements (C, H, N, S, Cl) in the compound, which should be in close agreement with the calculated values for the proposed structure.

Potential Biological Activities and Mechanism of Action

While direct biological data for 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide is lacking, the activities of structurally similar compounds provide valuable insights into its potential therapeutic applications.

Anticonvulsant Activity

Derivatives of N-(2-chlorophenyl)-acetamide have shown promise as anticonvulsant agents.[4] Studies on N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivatives have demonstrated significant anticonvulsant effects in preclinical models, such as the maximal electroshock-induced seizure (MES) test in mice.[4] The proposed mechanisms of action for these types of compounds include the blockade of voltage-gated sodium channels or antagonism of the NMDA receptor, both of which are critical in the propagation of seizures.[4] The presence of the N-(2-chlorophenyl)acetamide moiety in our target compound suggests that it may also exhibit similar anticonvulsant properties.

Caption: Postulated anticonvulsant mechanisms.

Antimicrobial and Anticancer Activities

The broader class of acetamide derivatives has been extensively investigated for antimicrobial and anticancer activities.[5][7]

-

Antimicrobial Potential: Phenylacetamide derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[1][5] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The 2-aminophenylsulfanyl group, in particular, is found in various antimicrobial agents, suggesting that our target compound could be a candidate for further investigation in this area.

-

Anticancer Properties: The N-phenylacetamide scaffold is present in several anticancer agents.[7] Structure-activity relationship studies on N-(aminophenyl)acetamide analogs have indicated that the nature and position of substituents on the phenyl ring are crucial for their cytotoxic effects against various cancer cell lines.[7] Electron-withdrawing groups, such as the chloro group in our target compound, are often associated with enhanced anticancer activity.[7] The amide moiety itself has been shown to be important for the anticancer activity of related compounds.[2]

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, several structural features of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide are likely to be critical for its biological activity:

-

The Amide Linker: The amide bond is likely crucial for interacting with biological targets through hydrogen bonding.[2]

-

Substitution on the N-Phenyl Ring: The presence and position of the chloro substituent can influence the compound's potency and selectivity. For some acetamide series, 2- and 4-substitutions are preferred over 3-substitution.[3]

-

The 2-Aminophenylsulfanyl Moiety: The amino group can serve as a key interaction point and a handle for further derivatization to optimize activity and pharmacokinetic properties.

Future Directions and Therapeutic Potential

The available, albeit indirect, evidence suggests that 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide and its analogs are a promising class of compounds for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed and reproducible synthetic route needs to be established and the compound fully characterized using modern analytical techniques.

-

Broad Biological Screening: The compound should be screened against a wide range of biological targets, including cancer cell lines, microbial strains, and neurological targets, to identify its primary biological activities.

-

Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets and pathways involved.

-

Lead Optimization: Based on the initial biological data and SAR studies, a lead optimization program could be initiated to design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide represents a molecule of significant interest at the crossroads of several established pharmacophores. While specific data on this compound remains elusive in the public domain, a comprehensive analysis of its structural components and related analogs suggests a high potential for biological activity. This technical guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and therapeutic applications of this intriguing class of acetamide derivatives. The insights presented herein are intended to catalyze further research that could unlock the full potential of these compounds in the development of novel therapeutics.

References

-

PubChem. (n.d.). 2-(2-Chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

-

Gowda, B. T., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCrData, 9(3). Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(10), 8769–8782. Retrieved from [Link]

- Google Patents. (n.d.). WO2010115906A1 - 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide.

- Google Patents. (n.d.). US11802110B2 - 2-amino-N-(arylsulfinyl)-acetamide compounds as inhibitors of bacterial aminoacyl-tRNA synthetase.

-

Li, Z., et al. (2015). Insights into the structure-activity relationship of the anticancer compound ZJ-101: a role played by the amide moiety. Bioorganic & Medicinal Chemistry Letters, 25(17), 3565–3568. Retrieved from [Link]

-

Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(2), 235–259. Retrieved from [Link]

-

Gowda, B. T., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCrData, 9(3). Retrieved from [Link]

-

Stokes, L., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(10), 3139–3142. Retrieved from [Link]

-

Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1088. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(10), 8769–8782. Retrieved from [Link]

-

De Luca, L., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(12), 9206–9219. Retrieved from [Link]

-

Kalirajan, R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 14. Retrieved from [Link]

-

Arnold, C. S., et al. (2022). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 8(2), 349–362. Retrieved from [Link]

-

Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Retrieved from [Link]

-

De Luca, L., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(12), 9206–9219. Retrieved from [Link]

- Google Patents. (n.d.). WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Insights into the structure-activity relationship of the anticancer compound ZJ-101: a role played by the amide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 5. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Discovery and Synthesis of Novel Acetamide Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Significance of the Acetamide Scaffold

The acetamide functional group, with its characteristic CH₃CONH– structure, represents a cornerstone in the field of medicinal chemistry.[1][2] Its remarkable versatility as a structural motif and pharmacophore has led to its incorporation into a vast array of therapeutic agents, ranging from common analgesics to targeted anticancer therapies.[1][2][3][4] The unique physicochemical properties of the acetamide group, particularly its ability to act as both a hydrogen bond donor and acceptor, are fundamental to its role in molecular recognition at the active sites of enzymes and receptors.[2] Furthermore, the synthetic tractability of the acetamide scaffold allows for extensive structural modifications, enabling the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the strategic discovery and synthesis of novel acetamide derivatives. Moving beyond simple procedural descriptions, this guide delves into the causal relationships behind experimental choices, offers field-proven insights, and grounds its protocols in authoritative scientific literature. We will explore the journey from rational target-based design to advanced synthetic methodologies and robust analytical validation, equipping you with the knowledge to leverage this privileged scaffold in your own drug discovery endeavors.

Part I: The Strategic Foundation of Novel Acetamide Discovery

The successful development of a novel therapeutic agent begins long before the first flask is warmed. A strategic, multi-faceted approach that integrates computational tools with a deep understanding of disease biology is paramount. This section outlines the critical early-stage phases of identifying a biological target and employing computational chemistry to design promising acetamide-based candidates.

Chapter 1: Target Identification and In Silico Design

The journey to a new drug starts with identifying a biological target—typically a protein or enzyme—that plays a critical role in a disease pathway. Once a target is validated, computational methods become invaluable for accelerating the discovery process. In silico techniques, such as molecular docking and virtual screening, allow for the rapid evaluation of vast virtual libraries of compounds to identify those with a high probability of binding to the target.

The general workflow for this initial phase is a logical cascade designed to filter a large number of possibilities down to a manageable set of high-potential candidates for synthesis.

Caption: The Ugi Four-Component Reaction (U-4CR).

This protocol describes a general, self-validating procedure for the synthesis of an acetamide derivative library via the Ugi reaction.

-

Imine Formation:

-

To a solution of the aldehyde (1.0 eq) in methanol (0.5 M), add the amine (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes. Trustworthiness Check: Monitor imine formation via Thin Layer Chromatography (TLC) or LC-MS until the aldehyde starting material is consumed.

-

-

Addition of Components:

-

To the resulting imine solution, add the carboxylic acid (1.0 eq).

-

Following the dissolution of the acid, add the isocyanide (1.0 eq) dropwise. Causality Insight: The reaction is often exothermic; slow addition of the isocyanide is crucial for controlling the reaction temperature and preventing side reactions. [5]

-

-

Reaction and Work-up:

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure α-acylamino carboxamide.

-

Part III: Purification, Characterization, and Validation

The synthesis of a novel compound is incomplete without rigorous confirmation of its structure and purity, followed by an assessment of its biological activity. This final section covers the essential downstream processes that validate the success of the synthesis and provide the initial data on the therapeutic potential of the new acetamide derivatives.

Chapter 4: Structural Characterization and Purity Analysis

A combination of spectroscopic techniques is essential to unequivocally determine the structure of a newly synthesized organic compound. [6][7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise bonding arrangement of a molecule. [6][8]The chemical shifts, integration, and coupling patterns provide a detailed map of the carbon-hydrogen framework.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers valuable clues about its structure. [6][10]High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. [6][10]For acetamide derivatives, a strong absorption band around 1650 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch.

| Technique | Information Obtained | Typical Acetamide Signature |

| ¹H NMR | Proton environment, connectivity | N-H proton (δ 7-9 ppm, broad), CH₃ protons (δ ~2 ppm, singlet) |

| ¹³C NMR | Carbon skeleton | Carbonyl carbon (δ 170-180 ppm) |

| Mass Spec (MS) | Molecular weight, molecular formula | Molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ |

| Infrared (IR) | Functional groups | Strong C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹) |

Table 2: Key Spectroscopic Data for Characterization of Acetamide Derivatives.

Chapter 5: Biological Evaluation and High-Throughput Screening

Once a library of pure acetamide derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. High-Throughput Screening (HTS) is the cornerstone of this process, enabling the rapid testing of thousands of compounds in parallel to identify "hits"—compounds that interact with the biological target of interest. [11][12] Enzyme inhibition assays are a common HTS format, where the ability of a compound to block the activity of a target enzyme is measured. [13][14][15]The results of these screens are used to build a Structure-Activity Relationship (SAR), which relates the chemical structure of the compounds to their biological activity. [16][17][18]This knowledge is critical for guiding the next round of synthesis in a process known as lead optimization.

Caption: A Typical High-Throughput Screening (HTS) Cascade.

The initial HTS identifies hits, which are then subjected to more rigorous testing to confirm their activity and determine their potency (often expressed as an IC₅₀ value). Promising compounds advance to secondary assays to assess their selectivity and mechanism of action, ultimately leading to the identification of a "lead series" for further development.

Conclusion and Future Outlook

The acetamide scaffold continues to be an exceptionally fertile ground for the discovery of novel therapeutic agents. [1]Its synthetic versatility and favorable physicochemical properties ensure its continued prominence in drug design. Advances in catalytic amidation and the power of multi-component reactions are enabling the synthesis of increasingly complex and diverse molecular architectures. [19][20]Paired with the predictive power of computational chemistry and the efficiency of high-throughput screening, the path from concept to lead candidate is becoming ever more streamlined. Future research will undoubtedly focus on developing even more sustainable and selective synthetic methods and applying these powerful discovery workflows to an expanding range of challenging biological targets.

References

-

Valle, G. D., Luga, E. D., & Masson, G. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. Available at: [Link]

-

MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

-

Chemistry Notes. (2022). Passerini Reaction Mechanism, Examples, and Applications. Chemistry Notes. Available at: [Link]

-

Song, Y. A., et al. (2010). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Available at: [Link]

-

Sheppard, T. D., et al. (n.d.). Catalytic Amidation Reviews. Catalytic Amidation. Available at: [Link]

-

SciSpace. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. SciSpace. Available at: [Link]

-

Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

-

De Cesco, S., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. Available at: [Link]

-

PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Organic Chemistry Portal. Available at: [Link]

-

Sabatini, M. T., Boulton, L. T., Sneddon, H. F., & Sheppard, T. D. (2019). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

-

Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. Available at: [Link]

-

Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Slideshare. Available at: [Link]

-

Grokipedia. (n.d.). Passerini reaction. Grokipedia. Available at: [Link]

-

Dömling, A., et al. (2012). The 100 facets of the Passerini reaction. PubMed Central. Available at: [Link]

-

Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. Available at: [Link]

-

ACS Publications. (2019). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. Available at: [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). Characterisation of Organic Compounds. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

-

ResearchGate. (2025). Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. Available at: [Link]

-

PubMed. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PubMed. Available at: [Link]

-

ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Available at: [Link]

-

ResearchGate. (2016). (PDF) Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities. ResearchGate. Available at: [Link]

-

Wilson, A. J., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed Central. Available at: [Link]

-

MDPI. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure–Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. Available at: [Link]

-

Adebayo, O. A., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Publishing. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Available at: [Link]

-

ResearchGate. (2024). (PDF) REVIEW ANALYSIS ON SYNTHESIS, ENZYME INHIBITION AND HEMOLYTIC STUDY OF NOVEL ACETAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

-

Wang, J., et al. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). SAR (Structure‐activity relationship) and potent compound of.... ResearchGate. Available at: [Link]

-

Chemical Science (RSC Publishing). (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Available at: [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. Available at: [Link]

-

PubMed Central. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PubMed Central. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Ugi Multicomponent Reaction. Organic Syntheses. Available at: [Link]

-